molecular formula C37H26N4O B287790 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole

1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole

Cat. No. B287790
M. Wt: 542.6 g/mol
InChI Key: MIIBDHIODDHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole, also known as DPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes and signaling pathways. In inflammation and oxidative stress, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been shown to inhibit cell proliferation and induce apoptosis by activating various signaling pathways. In inflammation and oxidative stress, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines by inhibiting the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole in lab experiments include its high purity, stability, and ease of synthesis. 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, the limitations of using 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.

Future Directions

For the research on 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole include the development of new synthetic methods for the preparation of 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole derivatives with improved properties and efficacy. The potential applications of 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole in various fields such as medicine, materials science, and catalysis also warrant further investigation. In addition, the mechanism of action of 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole needs to be further elucidated to fully understand its biological and pharmacological properties. Overall, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole is a promising compound with potential applications in various fields, and further research is needed to fully exploit its potential.

Synthesis Methods

The synthesis of 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole involves the reaction between 3,5-diphenyl-1H-pyrazole and 4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis method of 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been optimized to achieve high yields and purity, making it suitable for various scientific applications.

Scientific Research Applications

1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has also been investigated for its potential as an anti-inflammatory and antioxidant agent, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
In materials science, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and nanoparticles. These materials have potential applications in areas such as drug delivery, imaging, and sensing. In catalysis, 1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole has been used as a ligand for the synthesis of metal complexes, which have shown promising results in various catalytic reactions.

properties

Product Name

1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole

Molecular Formula

C37H26N4O

Molecular Weight

542.6 g/mol

IUPAC Name

(3,5-diphenylpyrazol-1-yl)-[4-(3,5-diphenylpyrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C37H26N4O/c42-37(41-36(30-19-11-4-12-20-30)26-34(39-41)28-15-7-2-8-16-28)31-21-23-32(24-22-31)40-35(29-17-9-3-10-18-29)25-33(38-40)27-13-5-1-6-14-27/h1-26H

InChI Key

MIIBDHIODDHYKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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